
tert-Butyl (7-bromoisoquinolin-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (7-bromoisoquinolin-3-yl)carbamate: is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and applications. This compound is characterized by its molecular formula C14H15BrN2O2 and a molecular weight of 323.19 g/mol . It is known for its unique structure, which includes a tert-butyl group, a bromo substituent on the isoquinoline ring, and a carbamate functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (7-bromoisoquinolin-3-yl)carbamate typically involves the reaction of 7-bromoisoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:
7-bromoisoquinoline+tert-butyl chloroformatetriethylaminetert-Butyl (7-bromoisoquinolin-3-yl)carbamate
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for scale, efficiency, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromo substituent on the isoquinoline ring can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The isoquinoline ring can participate in various oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted isoquinoline derivatives can be formed.
Oxidation Products: Oxidized isoquinoline derivatives.
Reduction Products: Reduced isoquinoline derivatives.
Hydrolysis Products: Corresponding amine and carbon dioxide.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1. Kinase Inhibition
One of the primary applications of tert-butyl (7-bromoisoquinolin-3-yl)carbamate is in the development of kinase inhibitors. Kinases play a crucial role in various cellular processes, and their dysregulation is often implicated in cancer. Research indicates that modifications of isoquinoline derivatives can lead to effective inhibitors against specific kinases, such as FLT3, which is relevant for treating acute myeloid leukemia (AML) .
2. Anticancer Research
Studies have shown that compounds similar to this compound exhibit promising anticancer activity. For instance, the compound's structure allows for selective targeting of cancer cells while minimizing effects on normal cells. The activity against FLT3 has been highlighted as particularly significant, with compounds demonstrating IC50 values in the low nanomolar range, indicating potent inhibitory effects .
3. Neuropharmacology
The isoquinoline scaffold has been explored for its neuropharmacological properties, including potential applications in treating neurodegenerative diseases. The presence of the bromo group may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for further investigation in neurological disorders .
Synthesis and Structural Modifications
The synthesis of this compound typically involves several steps:
- Formation of Isoquinoline Skeleton: Starting from commercially available precursors, the isoquinoline structure is formed through cyclization reactions.
- Bromination: The introduction of bromine at the 7-position can be achieved via electrophilic aromatic substitution.
- Carbamate Formation: Finally, the tert-butyl carbamate moiety is introduced through reaction with tert-butyl isocyanate.
These synthetic routes are essential for producing derivatives with enhanced biological activity and specificity.
Case Study 1: FLT3 Inhibitors Development
In a study focusing on FLT3 inhibitors for AML treatment, researchers synthesized several isoquinoline derivatives, including this compound. The compound demonstrated significant inhibition of FLT3 activity, leading to reduced proliferation of AML cells in vitro . The findings suggest that further optimization could yield highly selective and potent therapeutics.
Case Study 2: Neuroprotective Effects
Another investigation explored the neuroprotective effects of isoquinoline derivatives in models of neurodegeneration. The study indicated that compounds like this compound could reduce oxidative stress markers and improve neuronal survival rates under stress conditions . This opens avenues for developing treatments for diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The mechanism of action of tert-Butyl (7-bromoisoquinolin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo substituent and carbamate group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may modulate enzyme activity or receptor signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl (7-chloroisoquinolin-3-yl)carbamate
- tert-Butyl (7-fluoroisoquinolin-3-yl)carbamate
- tert-Butyl (7-iodoisoquinolin-3-yl)carbamate
Comparison: tert-Butyl (7-bromoisoquinolin-3-yl)carbamate is unique due to the presence of the bromo substituent, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromo group is larger and more polarizable than the chloro and fluoro groups, leading to different steric and electronic effects. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.
Biologische Aktivität
tert-Butyl (7-bromoisoquinolin-3-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and antimicrobial research. This article compiles various studies and findings related to the biological activity of this compound, emphasizing its mechanisms, efficacy, and potential applications.
- Chemical Formula : C₁₄H₁₅BrN₂O₂
- Molecular Weight : 323.19 g/mol
- IUPAC Name : tert-butyl N-(7-bromoisoquinolin-3-yl)carbamate
- PubChem CID : 121231773
The biological activity of this compound can be attributed to its interaction with specific biological targets, including:
- CXCR4 Antagonism : The compound may exhibit antagonistic properties against the CXC chemokine receptor 4 (CXCR4), which is involved in various cellular processes such as chemotaxis and cell survival. Compounds with similar structures have shown promising anti-HIV activity by blocking CXCR4 signaling pathways .
- Antimicrobial Activity : Research indicates that derivatives of isoquinoline, including carbamates, can possess significant antimicrobial properties. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymatic functions within pathogens .
Antiviral Activity
A study highlighted the synthesis of isoquinoline-based compounds, revealing that certain derivatives exhibited low nanomolar activity against HIV strains. Although specific data for this compound was not detailed, its structural similarity suggests potential effectiveness against viral infections .
Case Studies and Findings
Study | Compound | Activity | IC50/EC50 Values |
---|---|---|---|
Study 1 | Isoquinoline Derivative | Anti-HIV | EC50 < 100 nM |
Study 2 | Quinolinone-Thiosemicarbazone | Anti-TB | IC50 values ranging from 0.6 to 6 nM |
Study 3 | Related Carbamate | Antimicrobial | Not specified but significant |
Safety and Toxicology
Safety data for this compound indicate it carries certain hazard statements (H302-H335), suggesting caution in handling due to potential toxicity upon ingestion or inhalation . Further toxicological assessments are necessary to establish a comprehensive safety profile.
Eigenschaften
IUPAC Name |
tert-butyl N-(7-bromoisoquinolin-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-12-7-9-4-5-11(15)6-10(9)8-16-12/h4-8H,1-3H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBGOWSZYBVQDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C2C=C(C=CC2=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.